molecular formula C15H23ClN2O4 B4405604 2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride

2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride

Cat. No.: B4405604
M. Wt: 330.81 g/mol
InChI Key: IXROMDLAJGYTQB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride is an organic compound with a complex structure that includes a morpholine ring substituted with dimethyl groups and a nitrophenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization. One common method involves the reaction of 2,6-dimethylmorpholine with 5-methyl-2-nitrophenol in the presence of a suitable base to form the nitrophenoxyethyl derivative. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The morpholine ring and the nitrophenoxyethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxyethyl side chain can bind to active sites, while the morpholine ring can stabilize the interaction through hydrogen bonding and hydrophobic interactions. This compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylmorpholine: A simpler analog without the nitrophenoxyethyl side chain.

    4-[2-(4-nitrophenoxy)ethyl]morpholine: Similar structure but with different substitution on the phenoxy group.

    2,6-dimethyl-4-[2-(4-nitrophenoxy)ethyl]morpholine: Another analog with different substitution patterns.

Uniqueness

2,6-Dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,6-dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.ClH/c1-11-4-5-14(17(18)19)15(8-11)20-7-6-16-9-12(2)21-13(3)10-16;/h4-5,8,12-13H,6-7,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXROMDLAJGYTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=C(C=CC(=C2)C)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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